molecular formula C7H16ClNO B2404705 [(2S,5R)-5-Methyloxan-2-yl]methanamine;hydrochloride CAS No. 2361610-48-0

[(2S,5R)-5-Methyloxan-2-yl]methanamine;hydrochloride

Cat. No.: B2404705
CAS No.: 2361610-48-0
M. Wt: 165.66
InChI Key: PMFNWZGLEHMMMQ-HHQFNNIRSA-N
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Description

[(2S,5R)-5-Methyloxan-2-yl]methanamine;hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl It is a hydrochloride salt of [(2S,5R)-5-Methyloxan-2-yl]methanamine, which is a derivative of oxane (tetrahydropyran)

Scientific Research Applications

[(2S,5R)-5-Methyloxan-2-yl]methanamine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,5R)-5-Methyloxan-2-yl]methanamine;hydrochloride typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methyl Group: The methyl group is introduced at the 5-position of the oxane ring through alkylation reactions.

    Amination: The methanamine group is introduced via amination reactions, often using reagents such as ammonia or amines.

    Formation of the Hydrochloride Salt: The final step involves the reaction of [(2S,5R)-5-Methyloxan-2-yl]methanamine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

[(2S,5R)-5-Methyloxan-2-yl]methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of [(2S,5R)-5-Methyloxan-2-yl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

[(2S,5R)-5-Methyloxan-2-yl]methanamine;hydrochloride can be compared with other similar compounds, such as:

    [(2R,5S)-5-Methyloxan-2-yl]methanamine;hydrochloride: This is a stereoisomer with different spatial arrangement of atoms.

    [(2S,5R)-2-Isopropyl-5-methylcyclohexanone Hydrazones]: These compounds have similar structural features but differ in functional groups and reactivity.

    [(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-Aminobutyrate Hydrochloride]: This compound shares some structural similarities but has different chemical properties and applications.

The uniqueness of this compound lies in its specific stereochemistry and the presence of both the oxane ring and methanamine group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(2S,5R)-5-methyloxan-2-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6-2-3-7(4-8)9-5-6;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFNWZGLEHMMMQ-HHQFNNIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(OC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](OC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361752-31-8
Record name rac-[(2R,5S)-5-methyloxan-2-yl]methanamine hydrochloride
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